
4-(Hydrazinylmethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-2-methoxyphenol is an organic compound that features a hydrazine functional group attached to a phenol ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and methoxy groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with formaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenol, formaldehyde, hydrazine hydrate.
Reaction Conditions: Reflux in ethanol for several hours.
Product Isolation: The product is isolated by removing the solvent under reduced pressure and purifying the residue through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like hydrazine.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Hydrazinylmethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modification of protein function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinylmethyl)phenol: Lacks the methoxy group, which affects its reactivity and solubility.
2-Methoxy-4-nitrophenol: Contains a nitro group instead of a hydrazine group, leading to different chemical properties and applications.
4-(Aminomethyl)-2-methoxyphenol:
Uniqueness
4-(Hydrazinylmethyl)-2-methoxyphenol is unique due to the presence of both hydrazine and methoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-6(5-10-9)2-3-7(8)11/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
XWMXPYRNKXRHAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
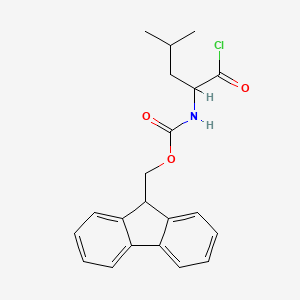
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)
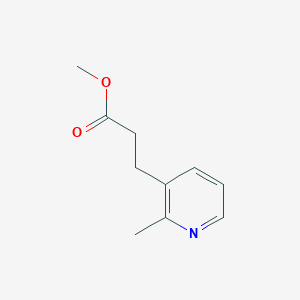
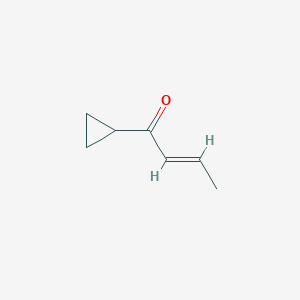
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

![Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)
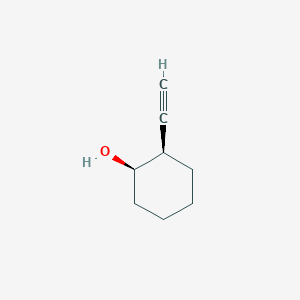

![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)
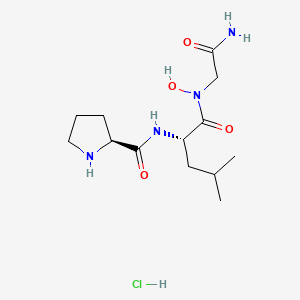
![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
